molecular formula C18H19NO3 B5842618 N-(4-isopropylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide

N-(4-isopropylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Cat. No. B5842618
M. Wt: 297.3 g/mol
InChI Key: FPGJUDMZGSTKPN-UHFFFAOYSA-N
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Description

N-(4-isopropylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide, also known as BN-80927, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BN-80927 belongs to the class of benzodioxine derivatives, which have been shown to possess various biological activities, including anticonvulsant, antidepressant, and anxiolytic effects.

Mechanism of Action

The exact mechanism of action of N-(4-isopropylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is not fully understood, but it is believed to act as a modulator of the gamma-aminobutyric acid (GABA) system in the brain. GABA is the primary inhibitory neurotransmitter in the brain, and its dysfunction has been implicated in various neurological disorders. N-(4-isopropylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is thought to enhance the activity of GABA receptors, leading to its therapeutic effects.
Biochemical and Physiological Effects:
N-(4-isopropylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been shown to modulate the activity of various neurotransmitter systems in the brain, including the GABA, glutamate, and serotonin systems. Additionally, N-(4-isopropylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in neuronal survival and plasticity.

Advantages and Limitations for Lab Experiments

One of the advantages of N-(4-isopropylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is its high potency and selectivity for GABA receptors, which makes it a useful tool for studying the GABA system in the brain. However, one limitation of N-(4-isopropylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is its low solubility in aqueous solutions, which can make it challenging to administer in experimental settings.

Future Directions

There are several potential future directions for research on N-(4-isopropylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide. One area of interest is its potential therapeutic applications in other neurological disorders, such as schizophrenia and bipolar disorder. Additionally, further studies are needed to elucidate the exact mechanism of action of N-(4-isopropylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide and its effects on various neurotransmitter systems in the brain. Finally, the development of more soluble forms of N-(4-isopropylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide could facilitate its use in experimental settings and potentially lead to the development of new therapeutic agents.

Synthesis Methods

The synthesis of N-(4-isopropylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide involves the condensation of 4-isopropylaniline with 2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylic acid in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified using column chromatography to obtain the pure compound.

Scientific Research Applications

N-(4-isopropylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been extensively studied for its potential therapeutic applications in various neurological disorders, including anxiety, depression, and epilepsy. Studies have shown that N-(4-isopropylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide exhibits anxiolytic effects in animal models of anxiety, as well as antidepressant effects in animal models of depression. Additionally, N-(4-isopropylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been shown to possess anticonvulsant effects in animal models of epilepsy.

properties

IUPAC Name

N-(4-propan-2-ylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3/c1-12(2)13-3-6-15(7-4-13)19-18(20)14-5-8-16-17(11-14)22-10-9-21-16/h3-8,11-12H,9-10H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPGJUDMZGSTKPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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